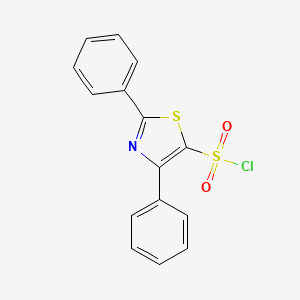

2,4-二苯基-1,3-噻唑-5-磺酰氯

描述

2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride is a laboratory chemical1. It is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom23.

Synthesis Analysis

The synthesis of thiazole-based compounds involves various chemical reactions. For instance, 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH3. Another example is the synthesis of 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides through coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with 2-phenylthiazol-4-ethylamine4.Molecular Structure Analysis

The thiazole ring in 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties23. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral2.

Chemical Reactions Analysis

This compound is considered hazardous and reacts violently with water. Contact with water liberates toxic gas1.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride are not explicitly mentioned in the search results. However, it’s known that thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles2.

科学研究应用

合成和化学性质

2,4-二苯基-1,3-噻唑-5-磺酰氯在有机合成中作为一种多功能中间体。其在杂环化合物合成中的应用有充分的文献记录。例如,它被用于合成磺胺衍生物,突显了其在创造具有潜在生物活性的化合物中的作用。该化合物对不同亲核试剂的反应性支撑了其在构建复杂分子中的实用性(Zhuo Chen et al., 2010; T. Miura et al., 2015)。

生物活性

2,4-二苯基-1,3-噻唑-5-磺酰氯的衍生物已被研究其抗病毒、抗癌和酶抑制活性。研究表明,某些磺胺衍生物对烟草花叶病毒具有抗病毒性能,展示了这些衍生物在农业应用中的潜力(Zhuo Chen et al., 2010)。此外,对噻唑烷-2,4-二酮衍生物的研究显示出对各种人类癌细胞系具有显著的抗增殖效果,暗示了2,4-二苯基-1,3-噻唑-5-磺酰氯衍生物在癌症治疗中的潜力(S. Chandrappa et al., 2008)。

材料科学和腐蚀抑制

2,4-二苯基-1,3-噻唑-5-磺酰氯衍生物的结构多功能性使其在材料科学中得到应用,特别是在腐蚀抑制方面。研究表明,某些1,3,4-噻二唑衍生物能够有效保护低碳钢免受酸性环境中的腐蚀,突显了它们作为工业应用中腐蚀抑制剂的潜力(F. Bentiss et al., 2007)。

安全和危害

2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation1. It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection1.

未来方向

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. They have drawn the attention of chemists over the years due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers5. Medicinal chemists across the globe are still hopeful in finding some of the best medications from this class3.

属性

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)17-14(20-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNJOBYLGNWNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594518 | |

| Record name | 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |

CAS RN |

868755-57-1 | |

| Record name | 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

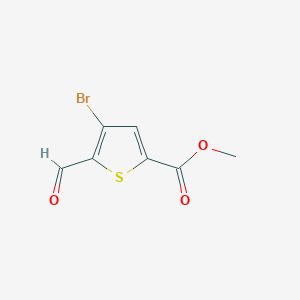

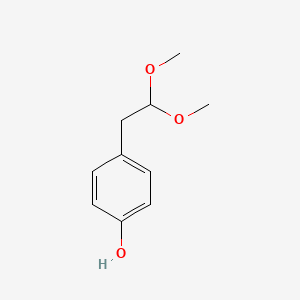

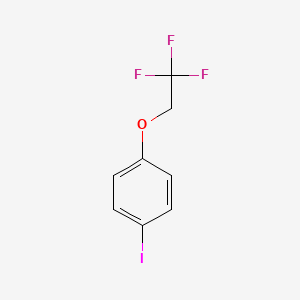

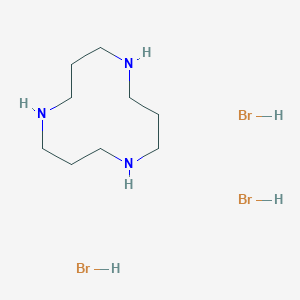

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

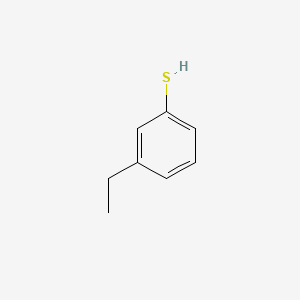

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)

![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)